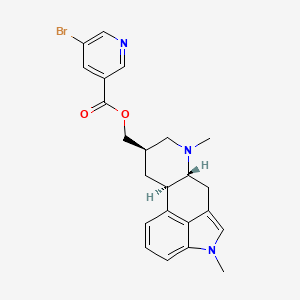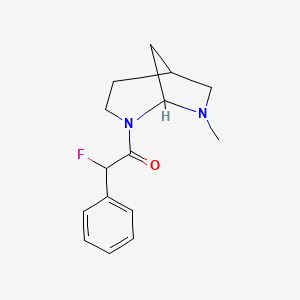
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that features a bicyclic structure with a fluorinated phenyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an aromatic hydrogen with an electrophile, facilitated by the presence of the fluorinated phenyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The compound’s bicyclic structure also contributes to its stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and biological activity.
Fluorinated Phenyl Compounds: Other fluorinated phenyl derivatives exhibit similar chemical reactivity and applications.
Uniqueness
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific combination of a fluorinated phenyl group and a bicyclic scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
57269-25-7 |
|---|---|
Molekularformel |
C15H19FN2O |
Molekulargewicht |
262.32 g/mol |
IUPAC-Name |
2-fluoro-1-(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C15H19FN2O/c1-17-10-11-7-8-18(13(17)9-11)15(19)14(16)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI-Schlüssel |
RRFYFJJGMAQPAG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CCN(C1C2)C(=O)C(C3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


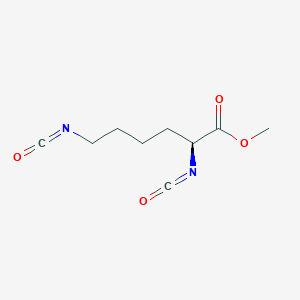
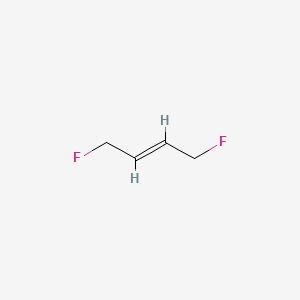
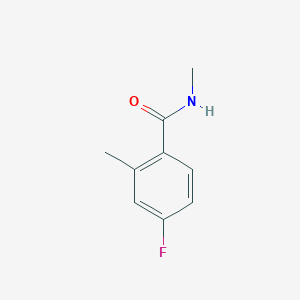
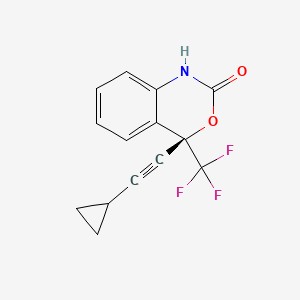

![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)

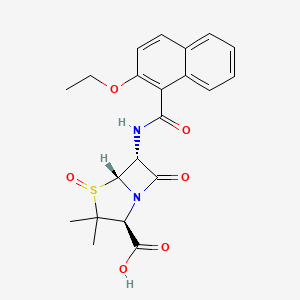
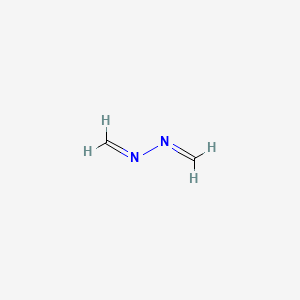
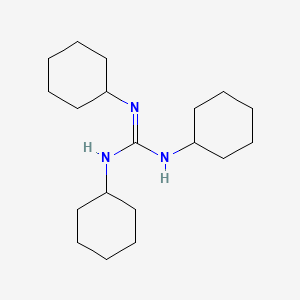
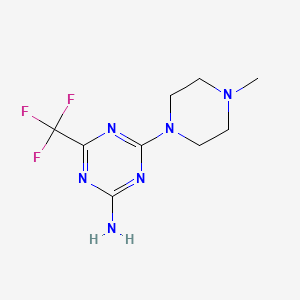
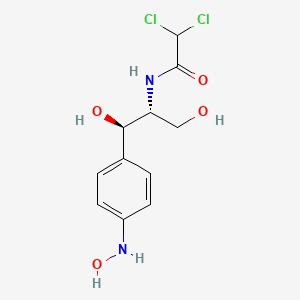
![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
